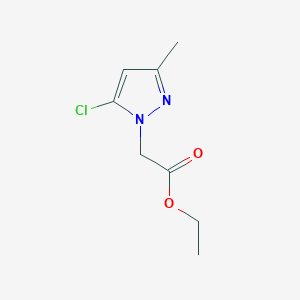

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDWRSMHUUIEPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate: Structural Elucidation, Synthesis, and Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyrazoles serve as privileged scaffolds due to their robust metabolic stability and diverse pharmacological profiles. Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is a highly versatile, poly-functionalized building block. Characterized by a halogenated pyrazole core and an ester-bearing alkyl linker, this compound is engineered for downstream derivatization, including cross-coupling and heterocycle fusion. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic synthesis, and self-validating analytical protocols designed for rigorous drug development workflows.

Structural and Physicochemical Profiling

The architectural utility of this compound stems from its orthogonal reactivity sites. The molecule features an electron-withdrawing chloro group at C5, a sterically modulating methyl group at C3, and an N1-ethyl acetate appendage that acts as a flexible linker for further conjugation[1].

Table 1: Physicochemical and Structural Identifiers

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H11ClN2O2 |

| Monoisotopic Mass | 202.0509 Da |

| SMILES String | CCOC(=O)CN1C(=CC(=N1)C)Cl |

| InChIKey | IVDWRSMHUUIEPI-UHFFFAOYSA-N |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

To visualize the functional independence of these moieties, the structural map below illustrates the distinct roles each substituent plays during late-stage functionalization.

Figure 1: Structural mapping and orthogonal reactivity sites of the target pyrazole.

Mechanistic Synthesis & Isolation Protocol

The synthesis of this specific regioisomer requires careful control of reaction conditions to manage the tautomeric nature of the pyrazole intermediates. The workflow is divided into a high-temperature chlorination followed by a regioselective N-alkylation[2][3].

Figure 2: Synthesis workflow and regioisomer resolution for the target pyrazole derivative.

Step 1: High-Temperature Chlorination

-

Procedure: Suspend 3-methyl-1H-pyrazol-5-ol in an excess of phosphorus oxychloride (POCl

). Heat the mixture to 120°C for 4–6 hours. -

Mechanistic Causality: POCl

acts as both the solvent and the chlorinating agent. The high thermal energy (120°C) is strictly required to overcome the activation energy barrier associated with the tautomeric stability of the pyrazolone precursor, driving the equilibrium toward the fully aromatic 5-chloro-1H-pyrazole[2]. -

In-Process Control: Quench a micro-aliquot in ice water, extract with ethyl acetate, and monitor via TLC. The disappearance of the highly polar starting material validates reaction completion.

Step 2: Regioselective N-Alkylation

-

Procedure: Dissolve the isolated 5-chloro-3-methyl-1H-pyrazole in anhydrous N,N-dimethylformamide (DMF). Add 1.5 equivalents of potassium carbonate (K

CO -

Mechanistic Causality: K

CO

Step 3: Chromatographic Resolution

-

Procedure: Concentrate the crude mixture and purify via silica gel column chromatography using a gradient of Hexanes/Ethyl Acetate.

-

Mechanistic Causality: Alkylation of the asymmetric pyrazole inherently yields a mixture of N1 and N2 alkylated regioisomers. Because the N1-isomer (target) and N2-isomer possess different dipole moments and steric profiles due to the relative positioning of the chloro and acetate groups, they exhibit distinct retention factors (

), allowing for clean baseline separation.

Self-Validating Analytical Characterization

To ensure absolute scientific integrity, the isolated product must be subjected to a self-validating analytical system to rule out the N2-alkylated byproduct (ethyl 2-(3-chloro-5-methyl-1H-pyrazol-1-yl)acetate).

-

LC-MS Profiling: Electrospray ionization (ESI+) will yield a primary molecular ion peak at m/z 203.05 [M+H]+ [1]. The presence of a characteristic M+2 isotope peak at ~33% relative intensity will self-validate the presence of the single chlorine atom.

-

1H-1H NOESY NMR (The Critical Differentiator): Standard 1D NMR cannot easily distinguish between the N1 and N2 isomers. However, a 2D NOESY experiment provides definitive proof of regiochemistry.

-

Logic: In the target N1-isomer, the N-CH

protons are adjacent to the C5-chloro group and distant from the C3-methyl group. Therefore, no NOE cross-peaks will be observed between the methylene protons and the methyl protons. -

Validation: If strong NOE cross-peaks are observed between the N-CH

and the methyl group, the protocol has isolated the incorrect N2-isomer (where the methyl group sits at C5).

-

Applications in Drug Development & Agrochemicals

This compound is not typically an end-stage drug but a highly engineered intermediate. Pyrazole derivatives of this class are extensively documented for their broad-spectrum biological activities, including potent anti-inflammatory and antitumor properties[4].

-

Cross-Coupling Platform: The C5-chloro substituent serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings), allowing chemists to rapidly append diverse aryl or alkynyl libraries to the core.

-

Heterocycle Fusion: The ethyl acetate linker is frequently utilized in intramolecular cyclizations. By hydrolyzing the ester to a carboxylic acid, it can be condensed with adjacent functional groups to synthesize complex bicyclic systems, such as thienopyrazoles, which are critical scaffolds in modern kinase inhibitors[3].

References

1.[1] PubChemLite. "this compound - Structural Information and Monoisotopic Mass." Université du Luxembourg. 2.[4] Smolecule. "5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde - Applications and Biological Significance." Smolecule. 3.[2] Popov, A., & Kobelevskaya, V. A. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc. 4.[3] ResearchGate. "A concise review on synthesis, reactions and biological Importance of thienopyrazoles." ResearchGate.

Sources

Technical Profile & Synthetic Utility: Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate

This in-depth technical guide details the chemical profile, synthetic pathways, and applications of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate , a specialized heterocyclic intermediate used in the development of agrochemicals (specifically PPO-inhibiting herbicides) and pharmaceutical scaffolds.

Executive Summary

This compound is a functionalized pyrazole derivative characterized by a 1,3,5-substitution pattern. It serves as a critical building block for protoporphyrinogen oxidase (PPO) inhibitors , a class of herbicides including pyraflufen-ethyl, and in the synthesis of bioactive pharmaceutical agents. Its synthesis is defined by the regioselective alkylation of the asymmetric pyrazole core, a process governed by steric and electronic factors that dictates the ratio of the 3-methyl/5-chloro vs. 5-methyl/3-chloro isomers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

While often referenced in patent literature for crop protection chemistries, this specific isomer is distinct from its regioisomer (ethyl 2-(3-chloro-5-methyl-1H-pyrazol-1-yl)acetate).

| Property | Data / Descriptor |

| Chemical Name | This compound |

| Common Synonyms | Ethyl (5-chloro-3-methylpyrazol-1-yl)acetate; 1H-Pyrazole-1-acetic acid, 5-chloro-3-methyl-, ethyl ester |

| CAS Number | Not Widely Listed (Refer to PubChem CID: 66016112 ) |

| InChIKey | IVDWRSMHUUIEPI-UHFFFAOYSA-N |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| Physical State | White to pale yellow crystalline solid or oil (depending on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Sparingly soluble in water |

| LogP (Predicted) | ~1.7 - 2.0 |

Structural Note: The "5-chloro-3-methyl" designation indicates that the chlorine atom is at position 5 (adjacent to the N-alkylated nitrogen) and the methyl group is at position 3. This distinguishes it from the often co-generated "3-chloro-5-methyl" isomer.

Synthetic Pathways & Regioselectivity[4]

The core challenge in synthesizing this compound is controlling the regiochemistry during the alkylation of the unsymmetrical precursor, 3-methyl-5-chloropyrazole.

Core Synthesis Workflow

The standard industrial route involves the nucleophilic substitution (

Reagents:

-

Substrate: 5-Chloro-3-methyl-1H-pyrazole (CAS 15953-73-8).

-

Alkylating Agent: Ethyl bromoacetate or Ethyl chloroacetate.

-

Base: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: Acetone, Acetonitrile (MeCN), or DMF.

Regioselectivity Mechanism

The precursor exists in tautomeric equilibrium: 3-methyl-5-chloropyrazole

-

Path A (Kinetic/Steric Control): Alkylation at the nitrogen adjacent to the smaller Methyl group.

-

Result: Ethyl 2-(5-methyl-3-chloropyrazol-1-yl)acetate (Often Major).

-

-

Path B (Target Pathway): Alkylation at the nitrogen adjacent to the Chlorine atom.

-

Result:Ethyl 2-(5-chloro-3-methylpyrazol-1-yl)acetate (Target).

-

Note: Chlorine is electronically withdrawing but sterically similar to methyl (vdW radii: Cl ~1.75 Å vs. Me ~2.0 Å). However, the "lone pair repulsion" from chlorine often directs alkylation to the distal nitrogen (Path A). Obtaining the 5-chloro isomer (Path B) with high selectivity may require specific solvent effects or separation from the isomeric mixture.

Synthesis Diagram (DOT)

Caption: Regiodivergent alkylation pathways. Path B yields the target 5-chloro-3-methyl isomer.

Experimental Protocol (Self-Validating)

Objective: Synthesis and isolation of the 5-chloro-3-methyl isomer.

-

Reaction Setup:

-

Charge a round-bottom flask with 5-chloro-3-methyl-1H-pyrazole (1.0 eq) and anhydrous Acetonitrile (10 mL/g).

-

Add Potassium Carbonate (

, 1.5 eq) and stir at room temperature for 30 minutes to generate the pyrazolate anion. -

Critical Step: Cool to 0°C before adding the alkylating agent to minimize dialkylation or side reactions.

-

Add Ethyl Bromoacetate (1.1 eq) dropwise.

-

-

Execution:

-

Allow the mixture to warm to room temperature and reflux for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 3:1). Two spots will likely appear (the two regioisomers). The target isomer typically has a distinct

value due to the dipole difference created by the Cl atom's position relative to the ester.

-

-

Workup & Purification:

-

Filter off inorganic salts (

). Concentrate the filtrate in vacuo. -

Separation: The isomers must be separated via column chromatography.

-

Elution: Use a gradient of Hexane

10-20% Ethyl Acetate in Hexane. -

Identification: The 5-chloro-3-methyl isomer (target) is distinguished by NMR (NOE interaction between N-CH2 and the C4-H proton is stronger in the 5-chloro isomer compared to the 5-methyl isomer due to geometry).

-

Applications in Drug & Agrochemical Discovery

PPO Inhibitor Herbicides

This compound is a direct structural analog to the "head" group of phenylpyrazole herbicides.

-

Mechanism: Inhibits Protoporphyrinogen Oxidase (PPO), leading to accumulation of protoporphyrin IX, membrane peroxidation, and rapid plant necrosis.

-

Structural Role: The ethyl acetate tail mimics the substrate side chain, while the 5-chloro-3-methylpyrazole core provides the necessary steric fit within the enzyme's binding pocket.

Pharmaceutical Scaffolds

The 1-pyrazolylacetate motif is a pharmacophore in:

-

Anti-inflammatory agents: COX-2 inhibitors.

-

CRF-1 Antagonists: Used in anxiety and depression research.

Analytical Characterization

To confirm the identity of This compound , compare spectral data against the regioisomer.

| Technique | Expected Signals (Target Isomer) | Interpretation |

| ¹H NMR (CDCl₃) | The chemical shift of the | |

| ¹³C NMR | Carbonyl (~167 ppm), C3-Me (~13 ppm), C4 (~105 ppm), C5-Cl (~130 ppm). | C5-Cl carbon is distinctively shielded/deshielded relative to C5-Me. |

| LC-MS | Characteristic 3:1 Chlorine isotope pattern ( |

References

The Structural Dichotomy of Methylpyrazoles: A Technical Guide to 3-Methyl vs. 5-Methyl Isomers

Executive Summary

In the realm of heterocyclic chemistry, the distinction between 3-methylpyrazole and 5-methylpyrazole represents a classic case of annular tautomerism in the unsubstituted state, and regioisomerism in the N-substituted state. For drug development professionals, this distinction is not merely academic; it dictates synthetic pathways, purification strategies, and ultimately, the pharmacological efficacy of pyrazole-based ligands.

This guide dissects the physicochemical behavior of these entities, providing a roadmap for their synthesis, differentiation, and application.

Part 1: The Tautomeric Equilibrium (The "Unsubstituted" State)

When the pyrazole nitrogen (N1) is unsubstituted (N-H), 3-methylpyrazole and 5-methylpyrazole do not exist as static, separable isomers under standard conditions. They exist in a rapid dynamic equilibrium known as annular tautomerism (specifically, a [1,5]-sigmatropic proton shift).

The Mechanism of Indistinguishability

In solution, the proton oscillates between N1 and N2. The position of this equilibrium (

-

In Non-polar Solvents (

, Benzene): The equilibrium favors the 3-methyl tautomer (approx. 90:10 ratio). The 3-methyl form is thermodynamically more stable because it minimizes steric repulsion between the methyl group and the lone pair of the adjacent nitrogen. -

In Polar Aprotic Solvents (DMSO, DMF): Hydrogen bonding with the solvent stabilizes the proton, often shifting the equilibrium, but the 3-methyl form usually remains predominant.

Visualization of the Prototropic Shift

The following diagram illustrates the rapid interconversion that renders these two forms chemically equivalent in many bulk reactions.

Figure 1: The rapid proton exchange preventing isolation of pure tautomers at room temperature.

Part 2: Locking the Structure (N-Substitution)

The distinction becomes permanent and chemically significant only when the N-H proton is replaced by an R-group (Alkyl, Aryl). This creates two distinct regioisomers :

-

1-R-3-methylpyrazole (1,3-isomer): Methyl is meta to the N-R group.

-

1-R-5-methylpyrazole (1,5-isomer): Methyl is ortho to the N-R group.

Synthetic Regioselectivity

Controlling which isomer is formed is a critical challenge in process chemistry.

Pathway A: Direct Alkylation (

)

Reacting 3(5)-methylpyrazole with an alkyl halide (

-

Mechanism: The base deprotonates the pyrazole to form a pyrazolate anion.[1] The anion has two nucleophilic sites (N1 and N2).

-

Selectivity Rule: Sterics dominate. The alkylating agent prefers the nitrogen furthest from the methyl group to avoid steric clash.

-

Outcome: The 1,3-isomer is the major product (typically >80%).

-

Side Product: The 1,5-isomer is formed as a minor impurity (difficult to separate due to similar polarity).

Pathway B: Cyclocondensation (Knorr Synthesis)

Reacting a 1,3-dicarbonyl compound with a substituted hydrazine (

-

Mechanism: Nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon.

-

Selectivity Rule: Electronic control. The more nucleophilic nitrogen of the hydrazine (usually the

terminus) attacks the more electrophilic carbonyl. -

Outcome: This is the preferred method to synthesize the 1,5-isomer intentionally, provided the electronics of the dicarbonyl substrate are tuned correctly.

Decision Tree for Synthesis

Figure 2: Synthetic decision matrix for accessing specific methylpyrazole regioisomers.

Part 3: Analytical Differentiation (The "Trust" Pillar)

Distinguishing the 1,3-isomer from the 1,5-isomer is a common point of failure. Standard 1H NMR is often insufficient without specific experiments.

Nuclear Overhauser Effect (NOE) - The Gold Standard

The most reliable method to confirm regiochemistry is 1D-NOE or 2D-NOESY NMR.

-

1,5-Isomer (1-R-5-Methyl): The N-R protons are spatially close to the Methyl protons.

-

Observation: Strong NOE enhancement between the N-R signal and the Methyl singlet.

-

-

1,3-Isomer (1-R-3-Methyl): The N-R protons are spatially close to the C5-Proton (aromatic H), not the methyl.

-

Observation: NOE enhancement between N-R and the aromatic C5-H. No enhancement with the Methyl group.

-

Data Comparison Table

| Feature | 1-R-3-Methylpyrazole (1,3-Isomer) | 1-R-5-Methylpyrazole (1,5-Isomer) |

| Steric Environment | Unhindered N-R group. | Hindered (N-R clashes with Me). |

| 1H NMR (CDCl3) | Methyl signal often slightly upfield. | Methyl signal often slightly downfield. |

| 13C NMR (Methyl) | ||

| NOE Signal | N-R | N-R |

| Elution (Silica) | Usually more polar (elutes later). | Usually less polar (elutes earlier). |

Note: Elution order is a heuristic and can reverse depending on the nature of "R". Always validate with NOE.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Benzyl-3-methylpyrazole (Major)

This protocol utilizes steric control to favor the 1,3-isomer.

-

Setup: In a dry round-bottom flask, dissolve 3-methylpyrazole (10 mmol, 1.0 eq) in anhydrous Acetonitrile (MeCN, 50 mL).

-

Base Addition: Add Cesium Carbonate (

, 15 mmol, 1.5 eq). Note: Cs2CO3 often improves yields over K2CO3 due to the "cesium effect" increasing solubility. -

Alkylation: Add Benzyl Bromide (11 mmol, 1.1 eq) dropwise at 0°C.

-

Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Filter off solids. Concentrate filtrate.

-

Purification: Flash column chromatography.

-

Fraction 1 (Minor): 1-Benzyl-5-methylpyrazole (less polar).

-

Fraction 2 (Major): 1-Benzyl-3-methylpyrazole.

-

-

Validation: Perform NOE NMR on the isolated major product to confirm interaction between Benzyl-

and Pyrazole-H5.

Protocol B: Analytical Discrimination via 1D-NOE

-

Sample Prep: Dissolve 5-10 mg of pure compound in 0.6 mL

(filtered through basic alumina to remove acidic impurities). -

Acquisition:

-

Select the N-R (e.g., Benzyl

) resonance for irradiation. -

Set mixing time (

) to 500ms. -

Acquire 64-128 scans.

-

-

Interpretation:

-

If the Methyl peak (approx 2.3 ppm) increases in intensity

1,5-Isomer . -

If the Aromatic H peak (approx 7.3 ppm) increases in intensity

1,3-Isomer .

-

Part 5: Biological Implications[2]

The choice of isomer drastically alters the 3D topology of the drug molecule.

-

Binding Pocket Fit: The 1,5-isomer presents a "U-shape" or more compact hydrophobic face due to the proximity of the R-group and the methyl. The 1,3-isomer is more linear/extended.

-

Metabolic Stability: The C5-position in the 1,3-isomer is a hydrogen (

). This position is often a metabolic soft spot (susceptible to oxidation by CYP450). In the 1,5-isomer, this position is blocked by a methyl group, potentially improving metabolic half-life ( -

Case Study: In the development of Cannabinoid receptor 1 (CB1) antagonists, the switch from a 1,5-diarylpyrazole to a 1,3-diarylpyrazole can completely abolish receptor affinity due to the reorientation of the aromatic rings required for hydrophobic stacking within the receptor pocket.

References

-

Tautomerism and Structure: Alkorta, I., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study." Journal of Molecular Structure, 2005. 2

-

Synthetic Regioselectivity: Wright, S. W., et al. "Steric redirection of alkylation in 1H-pyrazole-3-carboxylate esters."[3] Tetrahedron Letters, 2017. Link

-

NMR Characterization: Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry, 2004. 4

-

Biological Activity Review: Kumar, V., et al. "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 2023. 5

-

Regioselective Synthesis Method: Deng, X., & Mani, N. S.[6] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[6][7] 6

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 7. rsc.org [rsc.org]

ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate IUPAC name synonyms

An In-depth Technical Guide to Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate: Synthesis, Properties, and Potential Applications

Introduction

This compound is a substituted pyrazole derivative with potential applications in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in a wide array of bioactive molecules, and the specific substitution pattern of this compound suggests its utility as a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route based on established chemical principles, its physicochemical properties, and a forward-looking perspective on its potential applications for researchers, scientists, and professionals in drug development.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. This section details the systematic nomenclature and structural identifiers for this compound.

-

IUPAC Name: this compound[1]

-

Synonyms: While no widely used common names or synonyms are documented, a descriptive synonym is ethyl (5-chloro-3-methyl-pyrazol-1-yl)acetate.[1]

-

Molecular Formula: C₈H₁₁ClN₂O₂[1]

-

Structural Representation:

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Weight | 202.64 g/mol | Calculated |

| Monoisotopic Mass | 202.0509 Da | PubChem[1] |

| XlogP (predicted) | 2.0 | PubChem[1] |

| Physical Form | Likely a liquid or low-melting solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane. | Inferred from chemical structure |

Proposed Synthesis and Experimental Protocol

Synthetic Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a generalized procedure based on similar N-alkylation reactions of pyrazoles.

-

Reaction Setup: To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add a mild inorganic base like potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 50-60 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting pyrazole is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Rationale for Experimental Choices

-

Solvent: Acetonitrile and DMF are excellent solvents for this type of reaction as they are polar aprotic and can dissolve both the pyrazole starting material and the inorganic base.

-

Base: Potassium carbonate is a cost-effective and sufficiently strong base to deprotonate the pyrazole nitrogen, facilitating the nucleophilic attack on the electrophilic carbon of ethyl bromoacetate. Cesium carbonate can be used for less reactive substrates to enhance the reaction rate.

-

Temperature: Gentle heating is often required to drive the reaction to completion in a reasonable timeframe.

Potential Applications and Research Directions

The structural motifs present in this compound suggest its potential utility in several areas of chemical research, particularly in drug discovery and agrochemicals.

Medicinal Chemistry

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2] The title compound can serve as a key intermediate for the synthesis of more complex molecules with potential therapeutic value. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for biological screening.

Agrochemicals

Certain substituted pyrazoles have been successfully developed as herbicides and insecticides.[3] The chloro and methyl substituents on the pyrazole ring, along with the acetate side chain, provide a scaffold that can be further modified to explore potential herbicidal or pesticidal activities.

Materials Science

The pyrazole ring can act as a ligand for metal coordination. The ester group can be modified to introduce polymerizable functionalities, making this compound a potential monomer for the synthesis of novel polymers with interesting thermal and optical properties.

Future Research Workflow

Caption: Potential research and development pathways for the title compound.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in synthetic chemistry. While detailed experimental data for this specific compound is sparse in the public domain, its chemical nature allows for the rational design of synthetic protocols and the exploration of its utility in diverse research areas. This guide provides a foundational understanding of its properties and potential, serving as a catalyst for further investigation by the scientific community.

References

-

PubChem. This compound. Available from: [Link]

-

Liu, J., et al. (2012). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. Available from: [Link]

-

MDPI. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Available from: [Link]

-

US EPA. Ethyl 5-chloro-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. Available from: [Link]

-

PubChem. 2-(4-formyl-1H-pyrazol-1-yl)ethyl acetate. Available from: [Link]

-

Royal Society of Chemistry. (2023). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer... RSC Advances. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl]-1H-Benzimidazoles. Available from: [Link]

-

PubMed. (2012). Ethyl 2-{[5-(3-chloro-phen-yl)-1-phenyl-1H-pyrazol-3-yl]-oxy}acetate. Available from: [Link]

-

Molbase. ethyl [2-chloro-5-(4-chloro-5-difluoromethoxy-1-methyl-1H-pyrazol-3-yl)-4-fluoro-phenoxy]acetate. Available from: [Link]

- Google Patents. (2013). Synthesis method of 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate.

-

Growing Science. (2024). The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Available from: [Link]

-

PubChem. (S)-5-acetyl-N-(1-(3-(3-chloro-4-cyanophenyl)-1H-pyrazol-1-yl)propan-2-yl)-1H-pyrazole-3-carboxamide. Available from: [Link]

Sources

Methodological & Application

Synthesis of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate from Ethyl Acetoacetate: A Detailed Protocol and Mechanistic Guide

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive, three-step protocol for the synthesis of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the well-established Knorr pyrazole synthesis, utilizing ethyl acetoacetate and hydrazine hydrate to construct the core pyrazolone ring. The subsequent intermediate is chlorinated using phosphorus oxychloride (POCl₃) to yield 5-chloro-3-methyl-1H-pyrazole. The final step involves a regioselective N-alkylation with ethyl bromoacetate to afford the target compound. This guide offers detailed, step-by-step protocols, explains the chemical principles and causality behind experimental choices, and provides methods for in-process validation, ensuring scientific integrity and reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction

Pyrazole derivatives are foundational scaffolds in modern pharmacology, present in a wide array of FDA-approved drugs. Their structural versatility and ability to participate in various biological interactions make them privileged structures in drug design. The title compound, this compound, serves as a key intermediate for creating more complex molecules, leveraging its functional handles—the chloro group and the ester moiety—for further derivatization. This document outlines a reliable and scalable synthetic route starting from inexpensive, commercially available materials.

Overall Synthetic Pathway

The synthesis is performed in three distinct stages:

-

Pyrazole Ring Formation: Condensation of ethyl acetoacetate with hydrazine hydrate.

-

Chlorination: Conversion of the pyrazolone intermediate to a chloropyrazole.

-

N-Alkylation: Attachment of the ethyl acetate side chain to the pyrazole nitrogen.

Caption: Three-step synthesis of the target compound.

Part 1: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Intermediate 1)

Expertise & Rationale: The Knorr Pyrazole Synthesis

This initial step employs the Knorr pyrazole synthesis, a classic and highly efficient method for constructing pyrazole rings from β-dicarbonyl compounds and hydrazines.[1][2] Ethyl acetoacetate, a 1,3-dicarbonyl compound, reacts with hydrazine hydrate. The mechanism involves an initial condensation between one of the carbonyl groups and a hydrazine nitrogen to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the stable, aromatic pyrazole ring system.[3] This reaction is typically acid-catalyzed and provides high yields of the pyrazolone product, which exists in tautomeric equilibrium.

Experimental Protocol 1

-

Reagent Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).

-

Hydrazine Addition: While stirring, slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the solution. A mild exothermic reaction may be observed.

-

Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath for 30 minutes to facilitate precipitation.

-

Purification: Collect the white crystalline solid by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum. The product, 3-methyl-1H-pyrazol-5(4H)-one, is typically obtained in high purity without further purification.

Self-Validation & Characterization

-

Yield: Typically 85-95%.

-

Appearance: White crystalline solid.

-

Spectroscopic Data: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure. The spectra will show characteristic peaks for the methyl group, the methylene group in the ring, and the N-H and C=O bonds.

Part 2: Synthesis of 5-Chloro-3-methyl-1H-pyrazole (Intermediate 2)

Expertise & Rationale: Dehydrative Chlorination

The pyrazolone from Part 1 exists predominantly in its keto tautomeric form. To replace the hydroxyl group of the enol tautomer with a chlorine atom, a powerful dehydrating and chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[4] The reaction proceeds by converting the hydroxyl group into a good leaving group (a phosphate ester), which is subsequently displaced by a chloride ion. This reaction is often performed neat (using excess POCl₃ as the solvent) or with a high-boiling solvent.[5]

Experimental Protocol 2

Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Reagent Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), place 3-methyl-1H-pyrazol-5(4H)-one (9.8 g, 0.1 mol).

-

POCl₃ Addition: Carefully and slowly add phosphorus oxychloride (25 mL, excess) to the flask.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. The reaction should become a clear solution. Monitor by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. In a separate large beaker (1 L), prepare a mixture of crushed ice and water. With extreme caution and slow, portion-wise addition , pour the reaction mixture onto the ice. This quenching process is highly exothermic and will generate HCl gas.

-

Neutralization & Extraction: Once the quenching is complete, carefully neutralize the acidic solution to pH 7-8 using a saturated sodium carbonate or sodium hydroxide solution. The product may precipitate or can be extracted with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield pure 5-chloro-3-methyl-1H-pyrazole.

Self-Validation & Characterization

-

Yield: Typically 60-75%.

-

Appearance: Off-white to pale yellow solid or oil.

-

Spectroscopic Data: Confirm the structure using NMR and Mass Spectrometry. The disappearance of the C=O stretch in the IR spectrum and the appearance of a mass corresponding to the chlorinated product are key indicators of success.

Part 3: Synthesis of this compound (Final Product)

Expertise & Rationale: Regioselective N-Alkylation

The final step is the N-alkylation of the 5-chloro-3-methyl-1H-pyrazole. This reaction presents a regioselectivity challenge, as alkylation can occur at either the N1 or N2 position of the pyrazole ring.[6] The outcome is influenced by steric and electronic factors. For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position.[6] The reaction is base-mediated; a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the pyrazole N-H. A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is used to facilitate the Sₙ2 reaction with the alkylating agent, ethyl bromoacetate.[7]

Experimental Protocol 3

-

Reagent Setup: To a 100 mL round-bottom flask, add 5-chloro-3-methyl-1H-pyrazole (5.8 g, 0.05 mol), anhydrous potassium carbonate (8.3 g, 0.06 mol), and acetonitrile (50 mL).

-

Alkylating Agent Addition: Stir the suspension vigorously and add ethyl bromoacetate (8.4 g, 0.05 mol) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) for 6-8 hours, monitoring the reaction by TLC.

-

Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the resulting oil or solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N1-alkylated regioisomer.

Self-Validation & Characterization

-

Yield: Typically 70-85%.

-

Appearance: Colorless oil or low-melting solid.

-

Spectroscopic Data (Predicted):

-

¹H NMR: Expect signals for the ethyl group (triplet and quartet), a singlet for the methylene group of the acetate side chain, a singlet for the pyrazole ring proton, and a singlet for the methyl group.

-

¹³C NMR: Expect signals corresponding to all 8 unique carbons in the molecule.

-

Mass Spec (EI): The molecular ion peak should be observable. Predicted monoisotopic mass: 202.05 g/mol .[8]

-

Quantitative Data Summary

| Step | Starting Material | Reagents | Molar Eq. | Conditions | Time (h) | Expected Yield |

| 1 | Ethyl Acetoacetate | Hydrazine Hydrate, Acetic Acid | 1.0 | Ethanol, Reflux | 2-3 | 85-95% |

| 2 | 3-Methyl-1H-pyrazol-5(4H)-one | POCl₃ | Excess | Neat, Reflux | 3-4 | 60-75% |

| 3 | 5-Chloro-3-methyl-1H-pyrazole | Ethyl Bromoacetate, K₂CO₃ | 1.0 (Bromoacetate), 1.2 (Base) | Acetonitrile, Reflux | 6-8 | 70-85% |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the three-step synthesis.

References

-

Al-Mulla, A. (2017). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. Molecules, 22(1), 125. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Bhope, R. D., et al. (2021). one pot synthesis of pyrano[2,3-c]pyrazole. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 11(2), 628-641. Available at: [Link]

-

El-Sharkawy, M. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. Available at: [Link]

-

Guchhait, S. K., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. SynOpen, 7(3), 254-266. Available at: [Link]

-

Shaabani, A., et al. (2016). A fast and highly e cient protocol for synthesis of dihydropyrano[1][2]pyrazole compounds using acidic ionic liquid 3-methyl-1-su. Scientia Iranica, 23(3), 1147-1154. Available at: [Link]

-

Claramunt, R. M., et al. (2000). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry, 78(10), 1334-1344. Available at: [Link]

-

Jakle, K. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Retrieved from [Link]

-

Bengel, L. L., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(10), 5131-5136. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Li, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10766-10773. Available at: [Link]

-

National Center for Biotechnology Information. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3,5-substituted pyrazoles from ethyl acetoacetate. Retrieved from [Link]

-

Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544. Available at: [Link]

-

Nasuhipur, F., et al. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 8(32), 17743-17750. Available at: [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Liu, Z.-L., et al. (2011). Ethyl 2-{[5-(3-chlorophenyl)-1-phenyl-1H-pyrazol-3-yl]oxy}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o123. Available at: [Link]

- Google Patents. (2007). KR20070065654A - Chlorination using POCl3 and benzyltriethylammonium chloride.

-

Gerasimova, E., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7247. Available at: [Link]

-

Gomaa, M. A.-M., & Ali, A. A. (2013). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 18(8), 9033-9042. Available at: [Link]

-

ResearchGate. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

-

RSC Publishing. (2018). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. Retrieved from [Link]

-

Organic Chemistry Research. (2018). Regular Article. Org. Chem. Res., 4(2), 174-181. Available at: [Link]

-

International Journal of Trend in Scientific Research and Development. (2022). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. IJTSRD, 6(5), 1653-1657. Available at: [Link]

-

Growing Science. (n.d.). A simple one-pot synthesis of pyranopyrazoles scaffold. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Retrieved from [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. name-reaction.com [name-reaction.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. PubChemLite - this compound (C8H11ClN2O2) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Efficient One-Pot Synthesis of Polysubstituted Pyrazole Esters

Abstract

Polysubstituted pyrazoles and their ester derivatives represent a "privileged scaffold" in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditional multi-step synthetic routes to these compounds are often time-consuming and inefficient. This guide provides an in-depth exploration of modern one-pot and multicomponent reaction (MCR) strategies for the synthesis of polysubstituted pyrazole esters. These methods offer significant advantages in terms of operational simplicity, high atom economy, reduced waste, and the ability to rapidly generate diverse molecular libraries.[3][4] We present field-proven, step-by-step protocols, explain the causality behind experimental choices, and provide mechanistic insights to empower researchers in their synthetic endeavors.

Part 1: Foundational Principles and Strategic Approaches

The synthesis of the pyrazole core is most classically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl compound, a method known as the Knorr pyrazole synthesis.[5][6] Modern advancements have expanded this fundamental concept into powerful one-pot, multicomponent strategies that combine three or more starting materials in a single reaction vessel.[4] This approach not only streamlines the synthetic process but also allows for the introduction of multiple points of diversity in a single, efficient operation.

Core Strategy: Multicomponent Reactions (MCRs)

MCRs are convergent chemical reactions where three or more reactants combine in a single pot to form a final product that incorporates all or most of the atoms of the starting materials.[4] For pyrazole ester synthesis, a typical three-component reaction involves an aldehyde, a β-ketoester, and a hydrazine derivative.[6]

The general workflow for such a reaction is highly efficient, proceeding through a cascade of interconnected chemical events within the same reaction medium.

Caption: General workflow for a three-component one-pot pyrazole synthesis.

Causality in Component Selection:

-

The Hydrazine Derivative (R-NHNH₂): This component provides the two adjacent nitrogen atoms required for the pyrazole ring. The choice of substituent (R) directly determines the N1-substituent of the final pyrazole. Unsubstituted hydrazine (H₂NNH₂) yields N-H pyrazoles, while aryl- or alkylhydrazines yield N-substituted derivatives.[1] This is a critical choice for tuning the pharmacological properties of the final molecule.

-

The 1,3-Dicarbonyl Equivalent (β-Ketoester): This is the carbon backbone of the pyrazole ring. Ethyl acetoacetate is a common choice, providing the C3-methyl and C4-ester functionalities.[7] Modifying this component is a primary way to alter the substitution pattern at positions 3, 4, and 5 of the pyrazole core.

-

The Aldehyde/Ketone: In three-component reactions, the aldehyde or ketone typically reacts first with the active methylene group of the β-ketoester. The substituent from the aldehyde becomes the C5-substituent (in many common reaction pathways), offering another point of diversification.

Part 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, offering reliable and reproducible methods for the synthesis of polysubstituted pyrazole esters.

Protocol 1: Three-Component Synthesis of Ethyl 1,3-Diaryl-5-methyl-1H-pyrazole-4-carboxylates

This protocol describes an efficient, environmentally friendly synthesis using a recyclable magnetic ionic liquid as a catalyst, which facilitates easy separation and work-up. The reaction proceeds via a one-pot condensation of an aromatic aldehyde, ethyl acetoacetate, and phenylhydrazine.

Reaction Principle: The reaction is believed to initiate with the Knoevenagel condensation between the benzaldehyde and ethyl acetoacetate, followed by a Michael addition of phenylhydrazine to the resulting α,β-unsaturated intermediate. Subsequent intramolecular cyclization and dehydration (aromatization), promoted by the catalyst, yield the final tetrasubstituted pyrazole.

Materials and Equipment:

-

Aromatic aldehyde (e.g., Benzaldehyde)

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Magnetic Ionic Liquid Catalyst (e.g., [bmim][FeCl₄])

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and hotplate

-

Ethanol (for recrystallization)

-

External magnet for catalyst separation

Step-by-Step Methodology:

-

Reaction Setup: In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol).

-

Catalyst Addition: Add the magnetic ionic liquid [bmim][FeCl₄] (0.1 mmol) to the mixture.

-

Reaction Execution: Place the flask on a preheated hotplate and stir the mixture at 80°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

-

Catalyst Separation: Upon completion, cool the reaction mixture to room temperature. Add 10 mL of ethanol and stir for 5 minutes. Place a strong external magnet against the side of the flask. The ionic liquid will be attracted to the magnet, allowing the clear supernatant containing the product to be easily decanted.

-

Product Isolation: Transfer the ethanolic solution to a separate beaker. The product will often precipitate upon cooling. If not, slowly add water until precipitation begins.

-

Purification: Collect the solid product by vacuum filtration, wash with a cold ethanol/water mixture (1:1), and dry. If necessary, further purify the product by recrystallization from hot ethanol to yield the pure pyrazole ester.

Scientist's Notes (Trustworthiness):

-

Catalyst Integrity: The magnetic ionic liquid can be washed with diethyl ether, dried under vacuum, and reused multiple times with minimal loss of activity, making this a green and cost-effective method.

-

Reaction Scope: This method is robust and tolerates a wide variety of substituted benzaldehydes, including those with both electron-donating and electron-withdrawing groups, generally providing good to excellent yields.

-

Work-up: The magnetic separation is a key advantage, avoiding the need for traditional column chromatography for catalyst removal, thus simplifying the purification process.

Protocol 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives

This protocol showcases the power of MCRs to build complex fused heterocyclic systems in a single step. It describes the synthesis of highly functionalized pyrano[2,3-c]pyrazoles, which are known for their broad biological activities.[4]

Reaction Principle: This reaction is a domino sequence involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization. An aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate react in the presence of a basic catalyst like piperidine.

Materials and Equipment:

-

Aromatic aldehyde (1.0 mmol)

-

Malononitrile (1.0 mmol)

-

Ethyl acetoacetate (1.0 mmol)

-

Hydrazine hydrate (1.0 mmol)

-

Piperidine (5 mol%)

-

Ethanol or Water (as solvent)

-

Stirring vessel

Step-by-Step Methodology:

-

Component Mixing: In a suitable flask, suspend the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydrazine hydrate (1.0 mmol) in 10 mL of water or ethanol.[4]

-

Catalyst Addition: Add piperidine (5 mol%) to the stirring suspension.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature. A solid precipitate usually forms within 20-30 minutes.

-

Product Isolation: Continue stirring for the recommended time (typically 1-2 hours to ensure completion). Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid product thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often obtained in high purity without the need for column chromatography. Dry the solid under vacuum.

Part 3: Data Summary and Mechanistic Visualization

Comparative Data of One-Pot Synthesis Methods

The choice of methodology can be guided by factors such as desired substitution pattern, available equipment, and green chemistry considerations.

| Method | Key Reactants | Catalyst/Conditions | Avg. Time | Avg. Yield | Key Advantages | Reference(s) |

| Three-Component | Aldehyde, β-Ketoester, Hydrazine | [bmim][FeCl₄], 80°C | 30-60 min | 85-95% | Green, recyclable catalyst, simple work-up | |

| Three-Component | Ketone, Aldehyde, Hydrazine | DMSO, O₂, Heat | 12-24 h | 70-95% | Metal-free, uses O₂ as benign oxidant | [8] |

| Four-Component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine, aq. medium, RT | 20-60 min | 85-93% | Fast, high complexity, green solvent | [4] |

| "One-Pot" from Arenes | Arene, Carboxylic Acid, Hydrazine | TfOH/TFAA | 2-4 h | 60-80% | Uses simple, fundamental starting materials | [1][9] |

Mechanistic Pathway Visualization

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The following diagram illustrates the plausible mechanism for the three-component synthesis described in Protocol 1.

Caption: Plausible mechanism for the three-component synthesis of pyrazole esters.

Conclusion

One-pot and multicomponent syntheses have revolutionized the preparation of polysubstituted pyrazole esters, offering highly efficient, atom-economical, and environmentally conscious alternatives to classical methods. The protocols and data presented herein provide a robust toolkit for researchers in medicinal chemistry and organic synthesis. By understanding the underlying principles of component selection and reaction mechanisms, scientists can effectively leverage these powerful strategies to accelerate the discovery and development of novel pyrazole-based therapeutic agents.

References

-

Lellek, V., et al. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29, 1071-1075. Available at: [Link]

-

Bunev, A. S., et al. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Dimensions. Available at: [Link]

-

Al-Shameri, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Unknown Author. (n.d.). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. Available at: [Link]

-

Mali, R. K., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available at: [Link]

-

Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. ResearchGate. Available at: [Link]

-

Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. Semantic Scholar. Available at: [Link]

-

El-naggar, A. M., et al. (2012). Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines. PMC. Available at: [Link]

-

Girish, Y. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Beyzaei, H., et al. (2017). Green One-pot Synthesis of Novel Polysubstituted Pyrazole Derivatives as Potential Antimicrobial Agents. PubMed. Available at: [Link]

-

Kim, J. K., et al. (2018). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]

-

Majumder, A., & Neufeld, R. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 9. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Optimized Reaction Conditions for the Hydrolysis of Pyrazole Ethyl Esters to Carboxylic Acids

Executive Summary

Pyrazole carboxylic acids are privileged structural motifs and critical building blocks in the synthesis of advanced pharmaceuticals (e.g., neurotensin receptor ligands, NRF2 regulators) and modern agrochemicals (e.g., SDHI fungicides)[1][2][3]. The conversion of pyrazole ethyl esters to their corresponding free acids is predominantly achieved via base-catalyzed saponification. This application note details the mechanistic rationale, optimized reaction parameters, and a highly reproducible, self-validating protocol for this transformation, ensuring high yields and analytical purity across diverse pyrazole scaffolds.

Mechanistic Causality & Reaction Design

The hydrolysis of pyrazole ethyl esters relies on a nucleophilic acyl substitution mechanism. Designing the optimal reaction requires balancing nucleophilic strength, solvent solubility, and pH-dependent isolation strategies.

-

Base Selection (The Role of LiOH): Lithium hydroxide (LiOH) is the gold standard for this transformation[1][4]. Compared to stronger bases like NaOH or KOH, LiOH provides a milder basic environment that minimizes the risk of epimerization at sensitive stereocenters or the degradation of base-labile functional groups elsewhere in complex molecules. Furthermore, the lithium cation acts as a mild Lewis acid, coordinating with the ester's carbonyl oxygen to increase its electrophilicity, thereby facilitating nucleophilic attack by the hydroxide ion.

-

Solvent System Dynamics: A biphasic or miscible co-solvent system is mandatory. A mixture of Tetrahydrofuran (THF) and water (typically in a 3:1 or 1:1 volumetric ratio) is optimally employed[1][5]. THF efficiently solubilizes the hydrophobic pyrazole ethyl ester, while water dissolves the inorganic base. Dioxane or alcohols (MeOH/EtOH) can also be substituted as organic co-solvents depending on the specific lipophilicity of the substrate[2][3].

-

Steric and Electronic Effects: The position of substituents on the pyrazole ring dictates the reaction kinetics. Esters at the C-4 position are generally less sterically hindered than those at the C-3 or C-5 positions. However, bulky N-1 substituents (e.g., an isopropyl or aryl group) can introduce steric drag, necessitating gentle heating (40–50 °C) or prolonged reaction times (up to 12 hours)[1][5]. Conversely, electron-withdrawing groups (EWGs) on the pyrazole ring accelerate the reaction by increasing the partial positive charge on the ester carbonyl carbon.

-

The Isoelectric Point & Acidification: The driving force of saponification is the irreversible deprotonation of the newly formed carboxylic acid by the expelled ethoxide, yielding a water-soluble carboxylate salt. To isolate the free acid, the aqueous solution must be acidified. Crucially, pyrazoles are amphoteric; the pyrazole nitrogen can be protonated at very low pH (pKa ~2.5). Therefore, acidification must be carefully controlled to pH 2–4 using 1M HCl[1][5]. Over-acidification (pH < 1) risks forming a highly water-soluble pyrazolium cation, which prevents precipitation and drastically reduces isolated yields.

Workflow Visualization

Workflow for the base-catalyzed hydrolysis of pyrazole ethyl esters to carboxylic acids.

Quantitative Data Summaries

The following table summarizes the optimized conditions based on the specific structural characteristics of the pyrazole substrate:

| Substrate Characteristic | Recommended Base | Solvent System | Temp (°C) | Time (h) | Typical Yield |

| Unhindered (e.g., C-4 ester) | LiOH (1.5 - 2.0 eq) | THF/H₂O (3:1) | 20 - 25 | 2 - 4 | 85 - 98%[4] |

| Sterically Hindered (e.g., C-5 ester) | NaOH or LiOH (2.0 - 3.0 eq) | THF/H₂O (3:1) | 40 - 50 | 4 - 12 | 75 - 90%[5] |

| Highly Lipophilic | LiOH (2.0 eq) | Dioxane/H₂O (1:1) | 20 - 60 | 4 - 8 | 80 - 95%[2] |

| Base-Sensitive Scaffolds | LiOH (1.5 eq) | MeOH/H₂O (4:1) | 0 - 20 | 6 - 12 | 70 - 85%[3] |

Standard Operating Protocol (SOP)

Self-Validating System: This protocol incorporates mandatory in-process controls (TLC/LC-MS) to confirm intermediate states before proceeding, ensuring high fidelity in the final output.

Reagents and Materials:

-

Pyrazole ethyl ester (1.0 equivalent)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 equivalents)[1]

-

Tetrahydrofuran (THF), reagent grade

-

Deionized Water

-

1M Hydrochloric acid (HCl) aqueous solution

-

Ethyl acetate (EtOAc) (for extraction, if required)

-

Brine (saturated NaCl solution)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazole ethyl ester (1.0 eq) in a mixture of THF and water (3:1 v/v ratio, typically 10 mL of solvent per gram of substrate)[1][5].

-

Base Addition: Add LiOH·H₂O (2.0 eq) in one portion to the stirring solution. Causality Check: Using the monohydrate form ensures accurate stoichiometric weighing, as anhydrous LiOH is highly hygroscopic and prone to titer degradation.

-

Reaction Incubation: Stir the biphasic/homogeneous mixture at room temperature (20–25 °C). If the ester is sterically hindered (e.g., adjacent to a bulky N-substituent), attach a reflux condenser and gently heat the reaction to 40–50 °C[5].

-

In-Process Control (Self-Validation): Monitor the reaction progress every 2 hours via Thin Layer Chromatography (TLC) or LC-MS. Validation Check: The reaction is deemed complete only when the higher-Rf ester spot is entirely consumed, replaced by a baseline-retentive spot representing the highly polar carboxylate salt[1].

-

Solvent Removal: Once complete, transfer the mixture to a rotary evaporator. Remove the THF under reduced pressure at 35 °C. Causality Check: Removing the organic solvent prevents the product from partitioning into an organic phase during the subsequent acidification step, which would drastically reduce precipitation yield[1].

-

Acidification (Critical Step): Cool the remaining aqueous solution in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while stirring vigorously, until the pH reaches 2.0–3.0 (verify with pH paper)[5]. Validation Check: A white to off-white precipitate should form as the isoelectric point is reached. Stir for an additional 30 minutes at 0 °C to maximize crystallization.

-

Isolation:

-

Path A (Precipitate forms): Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold water to remove residual inorganic salts (LiCl). Dry the solid under high vacuum at 40 °C to constant weight[1][5].

-

Path B (No precipitate / Water-soluble product): If the pyrazole acid is highly polar and remains in solution, extract the acidic aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product[1].

-

Troubleshooting & Edge Cases

-

Issue: Incomplete hydrolysis after 12 hours.

-

Causality: Extreme steric hindrance (e.g., 1,3,5-trisubstituted pyrazole-4-carboxylates) prevents hydroxide access to the carbonyl.

-

Solution: Switch from LiOH to Potassium trimethylsilanolate (KOTMS) in anhydrous THF, or utilize harsher conditions such as 3M NaOH in EtOH at reflux.

-

-

Issue: Product oils out instead of precipitating during acidification.

-

Causality: The free carboxylic acid may have a low melting point or is trapping residual organic impurities.

-

Solution: Extract the oil into EtOAc, concentrate, and triturate the resulting residue with non-polar solvents (e.g., hexanes or diethyl ether) to induce crystallization.

-

References

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2017060855A1 - Arylcyclohexyl pyrazoles as nrf2 regulators - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

solvent selection for nucleophilic substitution on pyrazole rings

Application Note: Solvent Selection for Nucleophilic Substitution ( ) on Pyrazole Rings

Executive Summary

Nucleophilic Aromatic Substitution (

The choice of solvent is not merely a medium for solubility; it is a catalytic parameter that dictates the energy of the transition state, the stability of the Meisenheimer complex, and the regiochemical outcome. This guide moves beyond the traditional "dissolve and heat" approach, providing a logic-driven framework for selecting solvents that balance kinetic acceleration with modern sustainability (green chemistry) requirements.

Mechanistic Basis: The Solvent Effect[1][2]

To select the correct solvent, one must understand the rate-determining step (RDS) of the reaction. In pyrazole

The "Naked" Nucleophile Effect

-

Dipolar Aprotic Solvents (DMSO, DMF, NMP): These solvents possess high dielectric constants and strong cation-solvating ability (via the oxygen lone pairs) but poorly solvate anions (nucleophiles) due to steric shielding of their positive dipoles.

-

Result: The nucleophile (e.g., amine, alkoxide) is left "naked" and highly reactive, lowering the activation energy (

) of the initial attack.

Stabilization of the Intermediate

The transition state involves the delocalization of a negative charge onto the pyrazole ring and its EWGs (e.g.,

The Green Chemistry Shift

Traditional dipolar aprotic solvents (DMF, NMP, DMAc) are reproductive toxins restricted under REACH. Modern protocols now prioritize Cyrene™ (dihydrolevoglucosenone) and DMSO (low toxicity), which mimic the polarity of NMP without the regulatory burden.

Solvent Selection Matrix

Use this matrix to select the optimal solvent based on substrate reactivity and process constraints.

| Solvent Class | Examples | Dielectric Const.[1][2][3] ( | Suitability | Kinetic Profile | Green Status |

| Dipolar Aprotic (Classic) | DMF, NMP, DMAc | 36–38 | High | Excellent. Maximizes nucleophile reactivity. | Red (Reprotoxic, REACH restricted) |

| Dipolar Aprotic (Green) | Cyrene™ , DMSO | 45–48 | High | Superior. Cyrene often outperforms DMF in rate due to higher polarity. | Green (Bio-based / Low Tox) |

| Protic | MeOH, EtOH, | 18–33 | Low | Poor. H-bonding cages the nucleophile, retarding rate. | Green |

| Ethereal | THF, 2-MeTHF, CPME | 6–7 | Medium | Moderate. Good for solubility, but slower rates than DMSO. | Green (2-MeTHF, CPME) |

| Phase Transfer | Toluene/Water + TBAB | N/A | Specific | Variable. Useful for inorganic nucleophiles ( | Amber |

Decision Framework & Workflow

The following diagram illustrates the logical flow for selecting a solvent system for Pyrazole

Caption: Decision tree for solvent selection emphasizing Green Chemistry alternatives (Cyrene) over traditional toxins (DMF).

Experimental Protocols

Protocol A: The "Green" Standard (Cyrene™)

Application: Displacement of Halogens (Cl, Br) on Nitropyrazoles or Trifluoromethylpyrazoles by Amines.

Rationale: Cyrene is a bio-based dipolar aprotic solvent that often accelerates

Materials:

-

Substrate: 4-nitro-5-chloropyrazole (1.0 equiv)

-

Nucleophile: Morpholine (1.2 equiv)

-

Base: DIPEA (1.5 equiv) - Optional, prevents protonation of nucleophile if acid is generated.

-

Solvent: Cyrene™ (dihydrolevoglucosenone)

Step-by-Step:

-

Preparation: Charge a reaction vial with the chloropyrazole (1.0 mmol) and a magnetic stir bar.

-

Solvation: Add Cyrene (3.0 mL, 0.33 M concentration). Note: Cyrene is viscous; ensure thorough stirring.

-

Addition: Add DIPEA followed by the amine nucleophile dropwise.

-

Reaction: Heat the mixture to 60°C . (Cyrene allows lower temps than DMF for similar rates). Monitor by LC-MS.

-

Checkpoint: If conversion is <50% after 1 hour, increase temp to 90°C. Avoid >120°C with strong bases to prevent solvent degradation.

-

-

Workup (The "Crash-Out" Method):

-

Cool reaction to room temperature.

-

Slowly add water (10 mL) with vigorous stirring. Cyrene is fully water-miscible.

-

The hydrophobic product should precipitate. Filter and wash with water to remove traces of solvent.

-

Alternative: If product does not precipitate, extract with 2-MeTHF or Ethyl Acetate.

-

Protocol B: High-Temperature/Difficult Substrates (DMSO)

Application: Unactivated pyrazoles or sterically hindered nucleophiles.

Step-by-Step:

-

Dissolution: Dissolve substrate in anhydrous DMSO (0.5 M).

-

Reagents: Add nucleophile (2.0 equiv) and inorganic base (

, 2.0 equiv). -

Thermal Activation: Heat to 120–140°C .

-

Workup: Pour into ice-water/brine mixture. Extract with EtOAc. Crucial: Wash organic layer

with water to remove DMSO carryover.

Troubleshooting & Optimization

Regioselectivity (N-Alkylation vs. C-Substitution)

A common point of confusion is competing reactions.

-

Scenario: You have a 3-chloropyrazole with a free NH group.

-

Risk: Base will deprotonate the NH first (pKa ~14), making the nitrogen the nucleophile (

on an alkyl halide) rather than the ring acting as the electrophile. -

Solution: To force

on the ring, protect the NH (e.g., THP, SEM, or Methyl) before attempting the substitution.

Solvent-Induced Side Reactions

-

DMF Decomposition: At

with basic conditions, DMF decomposes to dimethylamine, which acts as a nucleophile, leading to-

Fix: Switch to NMP or DMSO for high-temp reactions.

-

-

Cyrene Stability: Cyrene is stable in mild base but can polymerize with strong alkoxides or very high temperatures (

).

Reaction Pathway Visualization

Understanding the molecular orbital interactions helps predict success.

Caption: The solvent lowers the energy barrier of the rate-determining step (formation of the Meisenheimer complex).

References

-

Green Solvent Selection for

: Wilson, K. L., et al. (2016). "Cyrene™ as a Bio-Based Solvent for the Synthesis of Amides and -

Pharmaceutical Solvent Selection Guide: Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry (Sanofi/Pfizer/GSK Guide). [Link]

-

Regioselectivity in Pyrazoles: Fustero, S., et al. (2010). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry - A European Journal. [Link]

-

WuXi AppTec QM Analysis: "QM Analysis of

Reaction of Polyhalogenated Heterocycles." WuXi AppTec Technical Guides. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimization of Ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate Synthesis

Ticket System Status: [ONLINE] Current Queue: High Priority - Yield Optimization Support Engineer: Senior Application Scientist (Process Chemistry Division)[1]

Introduction: The Yield Bottleneck

Welcome to the Technical Support Center. You are likely here because your synthesis of ethyl 2-(5-chloro-3-methyl-1H-pyrazol-1-yl)acetate is stalling at yields below 50%, or you are struggling with inseparable regioisomers.

This molecule presents a classic "heterocyclic trap."[1] The pyrazole ring's tautomeric nature creates two distinct yield-killing scenarios depending on your chosen route:

-

Route A (Direct Alkylation): Results in N1 vs. N2 isomer mixtures that are difficult to separate.[1]

-

Route B (Cyclization/Chlorination): Prone to "tarring" during the POCl3 deoxychlorination step if thermal profiles are mismanaged.[1]

Below are the resolved tickets for these specific issues.

Module 1: Troubleshooting & Protocols

Ticket #001: Low Yield & Isomer Contamination (Direct Alkylation)

User Report: "I am reacting 5-chloro-3-methyl-1H-pyrazole with ethyl bromoacetate using K2CO3 in DMF. I see two spots on TLC, and my isolated yield of the target is <40%."

Root Cause Analysis: This is a regioselectivity failure .[1] The starting material, 3-methyl-5-chloropyrazole, exists in tautomeric equilibrium.[1] The nitrogen adjacent to the methyl group (N1 in the 3-methyl tautomer) and the nitrogen adjacent to the chlorine (N1 in the 5-chloro tautomer) have different nucleophilicities.

-

Sterics: The 3-methyl group provides more steric hindrance than the 5-chloro group.[1]

-

Electronics: The chlorine atom is electron-withdrawing, reducing the nucleophilicity of the adjacent nitrogen.

-

Outcome: Alkylation often favors the "wrong" nitrogen (giving the 3-chloro-5-methyl isomer) or produces a near 1:1 mixture, requiring extensive chromatography.[1]

Resolution Protocol (The "Gold Standard" Switch): Do not try to fix the alkylation. Switch to the De Novo Cyclization Route. By attaching the ethyl acetate tail before closing the ring, you lock the regiochemistry completely.

Recommended Workflow (Route B):

-

Reactants: Ethyl hydrazinoacetate hydrochloride + Ethyl acetoacetate.[1]

-

Mechanism: The terminal hydrazine amine (-NH2) attacks the ketone of ethyl acetoacetate.[1] The secondary amine (-NH-R) then cyclizes onto the ester.[1]

-

Result: This forces the Methyl group to Position 3 and the Hydroxyl (tautomer of the carbonyl) to Position 5.[1]

-

Chlorination: Convert the resulting pyrazolone to the chloride.

Ticket #002: "Black Tar" Formation in POCl3 Step

User Report: "I switched to the cyclization route. The pyrazolone formed well, but when I added POCl3 and heated, the reaction turned into a black viscous oil. Yield is negligible."

Root Cause Analysis: This is a thermal runaway/polymerization issue common in Vilsmeier-type chlorinations.[1]

-

Exotherm: The reaction of hydroxy-pyrazoles with POCl3 generates massive amounts of HCl gas and heat.

-

Induction Period: If POCl3 is added cold and then rapidly heated, the accumulated reagents react all at once (runaway).

-

Side Reactions: Overheating causes the ester moiety (ethyl acetate tail) to hydrolyze or polymerize.[1]

Resolution Protocol (Controlled Vilsmeier-Haack):

| Parameter | Specification | Reasoning |

| Reagent | POCl3 (3-5 equiv) | Excess serves as solvent and reagent.[1] |

| Catalyst | N,N-Diethylaniline (1.0 equiv) | Acts as an acid scavenger and prevents tarring better than DMF for this specific substrate.[1] |